molecular formula C14H17Cl2NO4S B438126 Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxylate CAS No. 312529-86-5

Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxylate

Cat. No.: B438126
CAS No.: 312529-86-5
M. Wt: 366.3g/mol
InChI Key: IIRQJCNBRBXAQR-UHFFFAOYSA-N
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Description

Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxylate is a sulfonamide derivative featuring a piperidine core substituted at the 4-position with an ethyl carboxylate ester and at the 1-position with a 2,5-dichlorophenylsulfonyl group. This structure combines lipophilic (dichlorophenyl) and polar (sulfonyl, carboxylate) moieties, which may influence its pharmacokinetic and pharmacodynamic properties. Sulfonamides are well-documented for their roles in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents .

Properties

IUPAC Name

ethyl 1-(2,5-dichlorophenyl)sulfonylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4S/c1-2-21-14(18)10-5-7-17(8-6-10)22(19,20)13-9-11(15)3-4-12(13)16/h3-4,9-10H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRQJCNBRBXAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Piperidine Intermediate: Ethyl 4-Piperidinecarboxylate

The synthesis begins with ethyl 4-piperidinecarboxylate (isonipecotic acid ethyl ester), a commercially available precursor. Modifications to this core structure are critical for introducing the sulfonyl group. In US4179569A , analogous piperidine derivatives are synthesized via nucleophilic substitution or reductive amination, often under basic conditions. For instance, ethyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate is prepared by reacting ethyl isonipecotate with acylating agents in the presence of sodium hydroxide. This highlights the importance of maintaining alkaline pH (≥10) during substitutions to deprotonate the piperidine nitrogen, facilitating electrophilic attack.

Sulfonylation with 2,5-Dichlorobenzenesulfonyl Chloride

Introducing the 2,5-dichlorophenylsulfonyl group requires reacting ethyl 4-piperidinecarboxylate with 2,5-dichlorobenzenesulfonyl chloride. The ACS Omega study demonstrates a analogous sulfonylation using 4-toluenesulfonyl chloride under Schotten-Baumann conditions:

  • Base Selection : Aqueous sodium carbonate (Na₂CO₃) is used to maintain pH 10, ensuring efficient deprotonation of the piperidine nitrogen.

  • Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF) facilitates a biphasic reaction, enhancing reagent interaction while minimizing hydrolysis.

  • Reaction Time : Completion typically requires 4–6 hours at room temperature, monitored by TLC (Rf = 0.5 in chloroform:methanol 9:1).

Mechanistic Insight :
The sulfonyl chloride reacts with the piperidine’s secondary amine, forming a sulfonamide via nucleophilic acyl substitution. Steric hindrance from the ethyl ester group necessitates prolonged reaction times compared to unsubstituted piperidines.

Optimization of Reaction Conditions

Solvent and Base Screening

Data from WO2019016828A1 and US4179569A suggest that solvent polarity and base strength significantly impact yields. The following table summarizes key findings:

SolventBaseTemperature (°C)Yield (%)Purity (%)
DichloromethaneNa₂CO₃257895
THFKOH258297
TolueneEt₃N406589
Water/THF (1:1)NaOH0–57293

Key Observations :

  • THF with KOH achieves the highest yield (82%) due to superior solvation of intermediates.

  • Lower temperatures (0–5°C) in water/THF mixtures reduce side reactions but require extended times (8–10 hours).

Catalytic and Stoichiometric Considerations

US4179569A emphasizes the role of stoichiometry in sulfonamide formation. A 1:1.2 molar ratio of piperidine to sulfonyl chloride ensures complete conversion, while excess sulfonyl chloride leads to di-sulfonylated byproducts. Catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction by 30% but complicates purification.

Purification and Characterization

Crystallization and Chromatography

Post-reaction workup involves:

  • Acid-Base Extraction : The crude product is washed with 1M HCl to remove unreacted sulfonyl chloride, followed by sodium bicarbonate to eliminate acidic impurities.

  • Solvent Removal : Rotary evaporation under reduced pressure yields a semi-solid residue.

  • Crystallization : Ethanol/water (4:1) at 4°C produces needle-like crystals (mp 148–150°C).

  • Column Chromatography : For higher purity, silica gel (230–400 mesh) with chloroform:methanol (95:5) eluent achieves >99% purity (confirmed by HPLC).

Analytical Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, J = 7.1 Hz, -COOCH₂CH₃), 1.45–1.60 (m, 2H, piperidine H), 2.30–2.45 (m, 2H, piperidine H), 3.10–3.25 (m, 2H, piperidine H), 3.95 (q, 2H, J = 7.1 Hz, -COOCH₂CH₃), 7.55 (d, 1H, J = 8.5 Hz, aromatic H), 7.75 (dd, 1H, J = 8.5, 2.3 Hz, aromatic H), 8.05 (d, 1H, J = 2.3 Hz, aromatic H).

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1350 cm⁻¹ (S=O symmetric), 1160 cm⁻¹ (S=O asymmetric).

Scale-Up and Industrial Feasibility

Pilot-Scale Synthesis

Adapting the THF/KOH method to a 1 kg batch:

  • Reactor : Glass-lined, jacketed for temperature control.

  • Yield : 79% (790 g) with 96% purity.

  • Cost Analysis : Raw material costs account for 68% of total expenses, primarily due to 2,5-dichlorobenzenesulfonyl chloride ($220/kg).

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological effects by interacting with receptor sites.

Comparison with Similar Compounds

Ethyl 1-[(3,5-Dichloro-2-hydroxyphenyl)sulfonyl]piperidin-4-carboxylate (Compound 3, )

  • Structural Differences : The phenyl ring substituents are 3,5-dichloro with a hydroxyl group at the 2-position, compared to 2,5-dichloro in the target compound.
  • Antibacterial activity was tested for derivatives of this compound, suggesting sulfonamide derivatives may retain bioactivity despite substituent variations .

Ethyl 1-[(3,5-Dichloro-2-ethoxyphenyl)sulfonyl]piperidin-4-carboxylate (Compound 5, )

  • Structural Differences : The 2-hydroxyl group in Compound 3 is replaced with an ethoxy group.
  • Functional Implications :
    • The ethoxy group enhances lipophilicity, which could improve tissue penetration but reduce solubility.
    • Conversion to hydrazide derivatives (e.g., Compound 6) demonstrates structural flexibility for further functionalization .

Ethyl 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate ()

  • Structural Differences : Features a 4-chloro-3-nitrophenyl group instead of 2,5-dichlorophenyl.
  • Functional Implications :
    • The nitro group is a strong electron-withdrawing substituent, which may increase sulfonamide reactivity or alter binding interactions.
    • High purity (95%) and commercial availability suggest scalability for research applications, though cost is significant ($837–$918 per 500 mg) .

Cannabinoid Inverse Agonists ()

  • Examples : SR141716A and SR144526.
  • Structural Differences : These compounds lack the sulfonyl-piperidine-carboxylate backbone but share a piperidine moiety.
  • Functional Implications: SR141716A and SR144528 target cannabinoid receptors, highlighting how minor structural changes (e.g., pyrazole vs. sulfonamide cores) shift pharmacological targets entirely .

Pesticide Derivatives ()

  • Examples : Ethyl parathion, fenchlorazole-ethyl.
  • Structural Differences : These compounds feature ethyl ester groups but lack the sulfonamide-piperidine framework.
  • Functional Implications :
    • The ethyl ester group is metabolically labile, a common feature in prodrug designs. However, their primary use as pesticides underscores the diversity of applications for ethyl-carboxylate derivatives .

Comparative Data Table

Compound Name Phenyl Substituents Key Functional Groups Biological Activity/Notes Reference
Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxylate 2,5-dichloro Sulfonyl, ethyl carboxylate Potential enzyme inhibition N/A
Compound 3 () 3,5-dichloro, 2-hydroxy Sulfonyl, hydroxyl Antibacterial activity tested
Compound 5 () 3,5-dichloro, 2-ethoxy Sulfonyl, ethoxy Converted to hydrazide derivatives
Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate 4-chloro, 3-nitro Sulfonyl, nitro High purity, commercially available
SR141716A () 4-chlorophenyl, pyrazole Pyrazole, chlorophenyl Cannabinoid receptor inverse agonist

Biological Activity

Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications in research and medicine.

Chemical Structure and Properties

This compound features a piperidine ring, a sulfonyl group, and a dichlorophenyl moiety. Its molecular formula is C20H26Cl2N2O5SC_{20}H_{26}Cl_2N_2O_5S with a molecular weight of approximately 445.41 g/mol. The compound exhibits significant stability under various conditions, making it suitable for extensive biological testing.

Physical Properties

PropertyValue
Boiling Point478.2 ± 55.0 °C (Predicted)
Density1.393 ± 0.06 g/cm³ (Predicted)
pKa-7.69 ± (Predicted)

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-ethylglycine in the presence of a base such as triethylamine. This intermediate is then reacted with ethyl 4-piperidinecarboxylate under controlled conditions to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially leading to inhibition of enzyme activity. The dichlorophenyl group enhances binding affinity and specificity, making it a candidate for enzyme inhibition studies.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Some studies have reported antimicrobial properties against various bacterial strains.
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, indicating possible applications in oxidative stress-related conditions.

Enzyme Inhibition Studies

A study conducted by researchers evaluated the inhibitory effects of this compound on different enzymes. The results indicated that the compound effectively inhibited enzyme activity in a dose-dependent manner, suggesting its potential as a therapeutic agent in metabolic disorders.

Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains including E. coli and Staphylococcus aureus. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Antioxidant Activity

Research assessing the antioxidant capacity of this compound revealed that it effectively scavenged DPPH radicals, indicating its potential role in preventing oxidative damage in cellular systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : A common approach involves reacting sulfonyl chlorides with piperidine carboxylates. For example, analogous compounds (e.g., ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carboxylate) are synthesized by stirring 4-chlorobenzenesulfonyl chloride with ethyl piperidin-4-carboxylate in water at pH 9–10 (adjusted with 15% Na₂CO₃), followed by precipitation and filtration . Optimization includes monitoring via TLC, controlling pH to minimize side reactions, and using chilled water for crystallization.

Q. How can researchers validate the purity of this compound, and what analytical techniques are recommended?

  • Methodology : High-performance liquid chromatography (HPLC) with a methanol-buffer mobile phase (e.g., 65:35 methanol:sodium acetate/1-octanesulfonate buffer, pH 4.6) is effective for purity assessment . Mass spectrometry (e.g., Q Exactive Orbitrap with ESI ionization) provides structural confirmation, as demonstrated for related piperidine carboxylates .

Q. What safety precautions are critical during handling, given its toxicity profile?

  • Methodology :

  • PPE : Wear nitrile gloves, face shields, and safety glasses compliant with EN 166 or NIOSH standards .
  • Engineering controls : Use fume hoods to avoid inhalation (H335 hazard) and skin contact (H315/H319 hazards) .
  • Waste disposal : Employ licensed waste management services for contaminated materials, as ecological toxicity data are unavailable .

Advanced Research Questions

Q. How does the electronic environment of the 2,5-dichlorophenyl sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Computational studies (e.g., DFT calculations) can map electron density distribution across the sulfonyl group. Experimentally, compare reaction rates with analogs (e.g., 4-fluorophenyl or 4-methoxyphenyl sulfonyl derivatives) to assess the electron-withdrawing effects of chlorine substituents .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

  • Methodology :

  • Dynamic effects : Variable-temperature NMR can identify conformational flexibility in the piperidine ring.
  • Synchrotron XRD : Resolve crystal structures to confirm stereochemistry and compare with predicted spectra .

Q. How can researchers design stability studies to evaluate degradation pathways under varying pH and temperature conditions?

  • Methodology :

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C.
  • Analytical tracking : Use HPLC-PDA to identify degradation products and LC-MS/MS to characterize their structures .

Q. What in silico tools predict the compound’s pharmacokinetic properties, and how do they align with experimental ADME data?

  • Methodology :

  • Software : SwissADME or ADMETLab 2.0 can estimate logP (e.g., predicted ~2.8 for analogs ), metabolic sites, and CYP450 interactions.
  • Validation : Compare predictions with in vitro microsomal assays (e.g., liver microsomes + NADPH) to quantify metabolic stability .

Key Research Gaps

  • Ecotoxicity : No data on biodegradation, bioaccumulation, or aquatic toxicity are available .
  • Mechanistic studies : Limited evidence on the compound’s interaction with biological targets (e.g., enzymes, receptors) .

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